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molecular formula C19H39NO4Si B8490010 Oxazole, 4,5-dihydro-2-[10-(triethoxysilyl)decyl]- CAS No. 189032-11-9

Oxazole, 4,5-dihydro-2-[10-(triethoxysilyl)decyl]-

Cat. No. B8490010
M. Wt: 373.6 g/mol
InChI Key: CMQLTJQXUTZHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05847145

Procedure details

wherein 2-(9-decenyl)-1,3-oxazoline is reacted with triethoxysilane to form 2-[10-(triethoxysilyl)decyl]-1,3-oxazoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:11]1[O:12][CH2:13][CH2:14][N:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[CH2:16]([O:18][SiH:19]([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22])[CH3:17]>>[CH2:16]([O:18][Si:19]([O:23][CH2:24][CH3:25])([O:20][CH2:21][CH3:22])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][C:11]1[O:12][CH2:13][CH2:14][N:15]=1)[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC=C)C=1OCCN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Si](CCCCCCCCCCC=1OCCN1)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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